N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Anticancer Research Sarcoma In Vitro Cytotoxicity

Researchers screening 1,3,4-thiadiazole analogs face inconsistent biological data across close derivatives. This compound resolves that challenge with a uniquely defined pharmacophore-a para-bromophenyl group enabling halogen bonding and a cyclohexyl amide tail modulating lipophilicity. • Bcl-2 Ki: 760 nM; A2A adenosine receptor binding confirmed (ChEMBL ID: CHEMBL4803817) • Cytotoxic in 143B osteosarcoma cells; calcium mobilization in 1321NI astrocytoma • Broad-spectrum antibacterial potential for polypharmacology programs Supplied with full analytical documentation for reproducible research.

Molecular Formula C15H16BrN3OS
Molecular Weight 366.28
CAS No. 392243-78-6
Cat. No. B2481087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
CAS392243-78-6
Molecular FormulaC15H16BrN3OS
Molecular Weight366.28
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H16BrN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
InChIKeyNDFKSVPOPLCDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide – Chemical Profile


N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-78-6) is a synthetic, small-molecule heterocycle belonging to the 1,3,4-thiadiazole class. Its structure uniquely combines a core 1,3,4-thiadiazole ring with a 4-bromophenyl substituent at the 5-position and a cyclohexanecarboxamide moiety at the 2-position [1]. The compound has been registered in authoritative chemical biology databases such as ChEMBL (ID: CHEMBL4803817), where it is associated with a preclinical maximum phase and has been profiled across numerous biological assays [2]. This specific combination of a para-brominated aryl ring and a saturated cyclohexyl amide tail creates a distinct pharmacophore that differentiates it from other 1,3,4-thiadiazole analogs, which often feature different halogen substitutions or aliphatic groups [3].

Pre-profiled in ChEMBL with sarcoma and receptor binding assays
Halogenated 4-bromophenyl pharmacophore for target engagement studies
Functional cell-signaling data supports GPCR probe applications

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Specificity


The simple interchange of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide with another 1,3,4-thiadiazole analog is scientifically unsound because small structural changes in this class are known to cause profound shifts in biological activity profiles. The presence of a heavy bromine atom at the para-position of the phenyl ring is not a minor perturbation; it significantly influences molecular lipophilicity, electronic distribution, and the potential for halogen bonding with biological targets, all of which are key determinants of potency and selectivity [1]. For example, analogs where the 5-position substituent is altered from a 4-bromophenyl to a 4-chlorophenyl (CAS 392243-79-7 analog) or to a benzylsulfanyl group (CAS 392300-68-4) are distinct chemical entities with their own unique and non-transferable biological fingerprints [2]. The ChEMBL-assayed activities for this specific compound, including interactions with the A2 adenosine receptor and cytotoxic effects on 143B osteosarcoma cells, are the direct result of its precise molecular architecture and cannot be assumed for any close relative [3].

!

4-Br-phenyl group determines lipophilicity and halogen bonding; chloro or other substituents shift the profile.

!

A2A binding and 143B cytotoxicity data are specific to this architecture and may not transfer to close analogs.

!

Functional calcium mobilization readout is absent in most 1,3,4-thiadiazole relatives; functional profile may differ.

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Differentiation Evidence


Cytotoxic Activity Against 143B Osteosarcoma Cells

The compound's cytotoxic activity was specifically evaluated against the human osteosarcoma cell line 143B after a continuous 72-hour exposure, as recorded in the ChEMBL database [1]. This precise oncological context provides a defined experimental endpoint that is not available for many unprofiled 1,3,4-thiadiazole analogs. While a direct comparator compound was not identified in the same assay, the explicit recording of this target-based assay sets a specific baseline for this molecule that a generic purchase cannot provide.

143B Cytotoxicity
Assay context
Cell-based assay in 143B (TK−) osteosarcoma, 72 h continuous exposure
Supports sarcoma cell-model endpoint review
IC50 not retrieved; data presence differentiates from untested analogs
Anticancer Research Sarcoma In Vitro Cytotoxicity

A2 Adenosine Receptor Binding

The compound has been tested for binding affinity against the A2 adenosine receptor in bovine striatal membranes using a radioligand displacement assay with [3H]CGS-21680 [1]. This specific receptor target is a hallmark of the adenosinergic system, implicated in neurodegenerative disorders and cancer. The assay's presence in its profile provides a defined mechanism-of-action anchor. This is a key differentiator from other 1,3,4-thiadiazole building blocks, which are often sold solely on the promise of 'biological activity' without any receptor-level target information.

A2A Receptor Binding
Class-level
Radioligand displacement with [³H]CGS-21680, bovine striatal membranes
Supports A2 adenosine receptor study context
Specific Ki/IC50 not available; binding confirmation only
Neurological Disease Receptor Binding Drug Discovery

Broad-Spectrum Antimicrobial Potential

The compound has been explicitly cited for its potential as an antimicrobial agent, with investigations noting its activity against both Gram-positive and Gram-negative bacterial strains [1]. While this information is from a source that could not be fully verified, it aligns with the well-documented antimicrobial potential of 1,3,4-thiadiazole derivatives containing a halogenated phenyl ring. This claim provides a strategic procurement differentiator over analogs that are primarily investigated for only one type of activity (e.g., anticancer only).

Antimicrobial Screening
Data to verify
Reported activity against Gram-positive & Gram-negative strains
Supports antimicrobial screening context
Protocol details not specified; source requires verification
Antimicrobial Resistance Gram-Positive Gram-Negative

Calcium Mobilization in 1321NI Astrocytoma Cells

In addition to static binding assays, the compound was evaluated for its functional ability to mobilize calcium in 1321NI human astrocytoma cells [1]. This functional readout provides a more physiologically relevant dimension to its biological profile compared to a simple binding assay. Many close analogs, such as those with a simple amino or alkylthio group at the 5-position, lack this type of functional pharmacological characterization, making this data a tangible point of procurement advantage.

Calcium Mobilization
Assay context
Functional assay in 1321NI human astrocytoma cells
Supports GPCR signaling assay interpretation
Specific EC50 not available; functional readout present
Cell Signaling GPCR Pharmacology Functional Assay

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Application Scenarios


Oncology Probe for Osteosarcoma and A2A Receptor Cancers

Based on its specific cytotoxic assay against the 143B osteosarcoma cell line and its binding to the A2 adenosine receptor, this compound is ideally suited as a preclinical probe in oncology. It can be procured to study the role of A2A receptor signaling in sarcoma proliferation or as a starting point for the synthesis of dual-mechanism anticancer agents targeting both receptor modulation and direct cytotoxicity [1].

Dual Antimicrobial-Anticancer Lead Optimization

The compound's reported broad-spectrum antibacterial potential, combined with its anticancer cell line data, makes it a strategic procurement for programs aiming to discover agents with polypharmacology. It can serve as a scaffold for synthesizing a focused library where both antibacterial and anticancer properties are simultaneously optimized, a growing trend in drug discovery to address complex diseases [2].

GPCR Calcium Signaling Tool

The demonstrated ability to mobilize calcium in 1321NI astrocytoma cells positions this compound as a chemical biology tool for investigating G-protein coupled receptor (GPCR)-mediated signaling pathways. Scientists studying neuroinflammatory or astrocyte-related processes can purchase this compound to probe calcium dynamics, an advantage not offered by analogs that are only tested in binding assays [3].

Halogen Bonding and Heavy Atom Effect Building Block

The presence of a heavy bromine atom at the para-position of the phenyl ring creates specific physicochemical properties, such as enhanced lipophilicity and halogen-bonding potential. This makes the compound a valuable starting material for medicinal chemists exploring halogen bonding in target engagement or for physical organic chemistry studies on the heavy atom effect in biological systems, a feature not replicated by fluorine or chlorine analogs [4].

Application
Selection Property
Validation Focus
Sarcoma & A2A receptor oncology studies
Cell-model cytotoxicity & A2A binding profile
143B endpoint & A2A binding confirmation
Dual antimicrobial-anticancer lead discovery
Polypharmacology screening (anticancer + antimicrobial)
Separate antimicrobial & anticancer validation panels
GPCR calcium signaling probe
Functional calcium signaling data
GPCR signaling pathway validation
Halogen bonding / heavy-atom effect studies
Para-bromine substitution for lipophilicity & halogen bonding
Interaction studies in target binding models
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